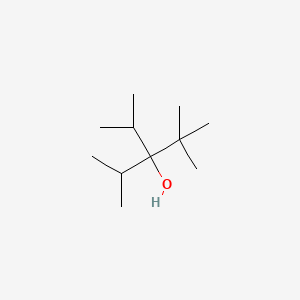
3-Pentanol, 3-isopropyl-2,2,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- is an organic compound with the molecular formula C11H24O. It is a type of alcohol characterized by its branched structure, which includes three methyl groups and an isopropyl group attached to the pentanol backbone. This compound is also known by its IUPAC name, 2,2,4-trimethyl-3-isopropyl-3-pentanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 3-isopropyl-2,2,4-trimethyl- can be achieved through various organic reactions. One common method involves the Grignard reaction, where an appropriate alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with a ketone or aldehyde to produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding ketone or aldehyde. The reaction is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum to facilitate the hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Forms ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Results in the formation of alkyl halides.
Aplicaciones Científicas De Investigación
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pentanol, 3-isopropyl-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4-Trimethyl-3-pentanol
- 3-Pentanol, 2,3,4-trimethyl-
- 3,3,4-Trimethyl-2-pentanol
Uniqueness
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its high degree of branching results in lower boiling and melting points compared to its linear counterparts. Additionally, the presence of multiple methyl groups and an isopropyl group enhances its hydrophobicity and influences its reactivity in various chemical reactions .
Propiedades
Número CAS |
5457-41-0 |
|---|---|
Fórmula molecular |
C11H24O |
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-3-propan-2-ylpentan-3-ol |
InChI |
InChI=1S/C11H24O/c1-8(2)11(12,9(3)4)10(5,6)7/h8-9,12H,1-7H3 |
Clave InChI |
SBZXSSDGPXFNPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)C)(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)
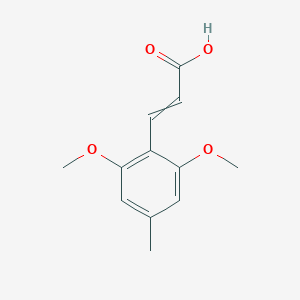
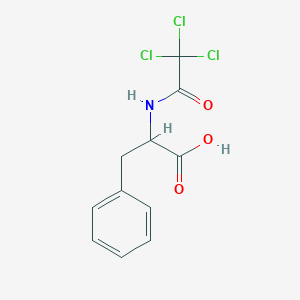

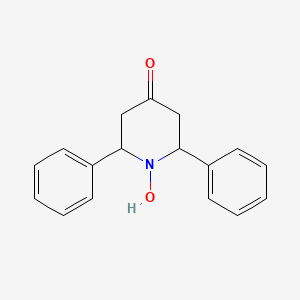
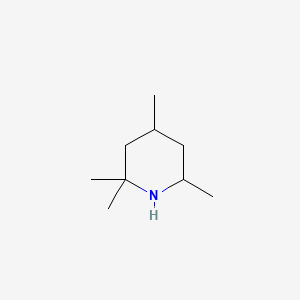
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)

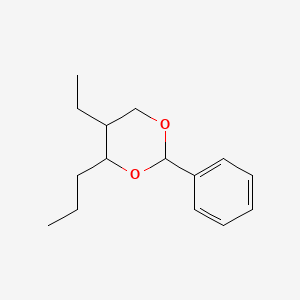
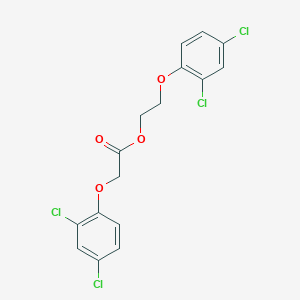
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
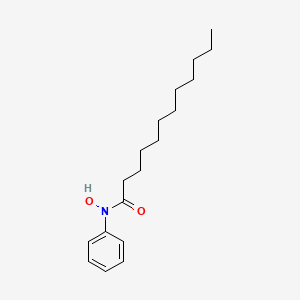
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
